![molecular formula C5H9N3 B2895452 N,1-Dimethyl-1H-pyrazol-5-amine CAS No. 141299-83-4](/img/structure/B2895452.png)
N,1-Dimethyl-1H-pyrazol-5-amine
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Overview
Description
“N,1-Dimethyl-1H-pyrazol-5-amine” is a pyrazole-based compound . Pyrazole and its derivatives can promote a unique coordination with metal ions, which can be used as a precursor for the development of metalloenzyme . The molecular weight of this compound is 111.1451 .
Synthesis Analysis
The synthesis of pyrazole-based ligands, such as “N,1-Dimethyl-1H-pyrazol-5-amine”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . This process has been used to prepare four pyrazole-based ligands .Molecular Structure Analysis
The molecular structure of “N,1-Dimethyl-1H-pyrazol-5-amine” includes one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen . These elements are capable of coordinating to the metal .Chemical Reactions Analysis
Pyrazole-based ligands, including “N,1-Dimethyl-1H-pyrazol-5-amine”, have shown excellent catalytic activities in the oxidation reaction of catechol to o-quinone . The type of solvent, metal ion, anion in the metal salt, and ratios of ligands and metal salts can affect the catalytic activity .Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as N,1-Dimethyl-1H-pyrazol-5-amine, have been recognized for their potent antileishmanial and antimalarial activities. A study has shown that these compounds can have a desirable fitting pattern in the active site of target enzymes, characterized by lower binding free energy, indicating potential effectiveness in inhibiting the growth of parasites responsible for leishmaniasis and malaria .
Synthesis of Microbial Agents
The pyrazole skeleton is a key structure in the design of new microbial agents. Research indicates that modifications to the pyrazole core can lead to compounds with significant antimicrobial properties. This makes N,1-Dimethyl-1H-pyrazol-5-amine a valuable starting point for synthesizing new drugs with potential use in treating microbial infections .
Catalytic Properties in Oxidation Reactions
Studies have also explored the synthesis of pyrazole-based ligands to evaluate their catalytic properties. These ligands, which include derivatives of N,1-Dimethyl-1H-pyrazol-5-amine, have been used in oxidation reactions, such as the conversion of catechol to o-quinone. This application is significant in various chemical synthesis processes and could be useful in industrial catalysis .
Mechanism of Action
Target of Action
N,1-Dimethyl-1H-pyrazol-5-amine is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects . .
Mode of Action
It’s known that pyrazole derivatives can interact with various targets, leading to a range of biological activities . For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, contributing to their diverse pharmacological effects .
Result of Action
Some pyrazole derivatives have demonstrated significant antileishmanial and antimalarial activities .
Safety and Hazards
Future Directions
The study of pyrazole-based ligands, including “N,1-Dimethyl-1H-pyrazol-5-amine”, is ongoing. These ligands can be used as a model for further developments in catalytic processes relating to catecholase activity . Additionally, they have potential applications in various fields of science due to their unique coordination with metal ions .
properties
IUPAC Name |
N,2-dimethylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-6-5-3-4-7-8(5)2/h3-4,6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWAHYMJTAHYQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=NN1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,1-Dimethyl-1H-pyrazol-5-amine | |
CAS RN |
141299-83-4 |
Source
|
Record name | N,1-dimethyl-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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